[(3s,4s)-4-Hydroxypyrrolidin-3-yl]carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxopent-4-yn-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-7-8-9(10(15)14(5)17-6)13-11(16)18-12(2,3)4/h1,9H,8H2,2-6H3,(H,13,16)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNAEETYPITDNG-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)C(=O)N(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC#C)C(=O)N(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3s,4s)-4-Hydroxypyrrolidin-3-yl]carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the butynyl chain and the carbamate group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[(3s,4s)-4-Hydroxypyrrolidin-3-yl]carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[(3s,4s)-4-Hydroxypyrrolidin-3-yl]carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(3s,4s)-4-Hydroxypyrrolidin-3-yl]carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biochemical pathways and physiological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₉H₁₈N₂O₃ (for (3S,4S) isomer) .
- Applications : Intermediate in synthesizing pharmaceuticals, particularly dipeptidyl peptidase IV (DPP-IV) inhibitors .
- Storage : Requires protection from light and inert atmosphere .
Comparison with Structural Analogs
Substituent Variations on the Pyrrolidine/Piperidine Core
Structural Insights :
Pharmacological Activity :
- Physostigmine-like Action : Carbamic esters with basic substituents (e.g., methyl, benzyl) exhibit cholinergic activity, but diethyl/diallyl derivatives are inactive . The target compound’s hydroxyl group may modulate similar activity.
- Estrogenic Properties : Derivatives of biochanin and daidzein with carbamate groups lacked estrogenic effects, highlighting substituent-dependent bioactivity .
Biological Activity
The compound [(3S,4S)-4-Hydroxypyrrolidin-3-yl]carbamic acid tert-butyl ester (CAS No. 870632-91-0) is a derivative of pyrrolidine that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Basic Information
- Molecular Formula : C9H18N2O3
- Molecular Weight : 202.25 g/mol
- Melting Point : 127 - 131°C
- Boiling Point : 349.7±42.0 °C (predicted)
- Density : 1.14±0.1 g/cm³ (predicted)
- Solubility : Slightly soluble in chloroform, DMSO, and methanol
- pKa : 11.84±0.40 (predicted)
Safety Information
| Hazard Symbol | Signal Word | Hazard Statements |
|---|---|---|
| GHS07 | Warning | H302-H315-H319-H335 |
Precautionary statements include avoiding inhalation and contact with eyes and skin.
Research indicates that this compound exhibits biological activity through modulation of signaling pathways associated with cell proliferation and differentiation. Notably, studies have shown that this compound can influence the expression of c-fos mRNA in HL-60 cells, a human promyelocytic leukemia cell line, which is indicative of its role in cellular signaling pathways related to inflammation and differentiation .
Case Studies and Research Findings
- Enantioselective Synthesis and Biological Activity
- Binding Affinity Studies
-
Potential Therapeutic Applications
- The modulation of signaling pathways associated with cell differentiation positions this compound as a candidate for further investigation in therapeutic applications related to cancer and inflammatory diseases.
Data Table of Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
